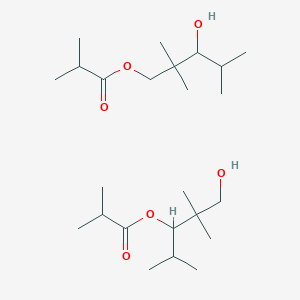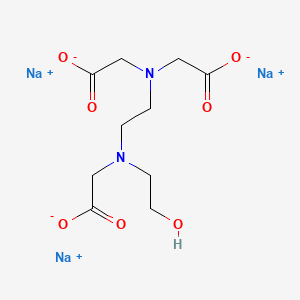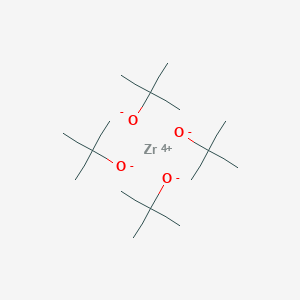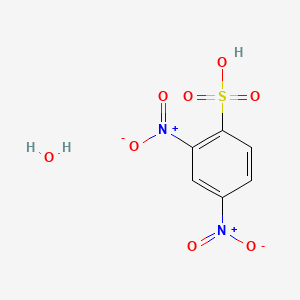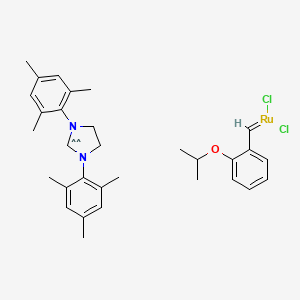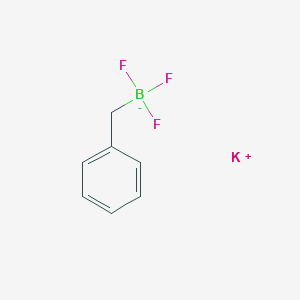
potassium;benzyl(trifluoro)boranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “potassium;benzyl(trifluoro)boranuide” is known as Thiadicarbocyanine. It is a chemical compound that belongs to the class of organic compounds known as cyanine dyes. These dyes are characterized by their ability to absorb light in the visible spectrum, making them useful in various applications such as biological staining and imaging.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiadicarbocyanine typically involves the reaction of a thiadiazole derivative with a carbocyanine dye precursor. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide or acetonitrile, and the process is usually carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of Thiadicarbocyanine may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process while minimizing the production of by-products.
化学反応の分析
Types of Reactions
Thiadicarbocyanine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed in anhydrous conditions to prevent the hydrolysis of the reducing agent.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides. The reaction conditions often involve the use of catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Thiadicarbocyanine may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of thiols or sulfides.
科学的研究の応用
Thiadicarbocyanine has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye in various chemical assays and analytical techniques.
Biology: Employed in biological staining and imaging to visualize cellular structures and processes.
Medicine: Utilized in diagnostic imaging and as a potential therapeutic agent in photodynamic therapy.
Industry: Applied in the manufacturing of optical materials and devices, such as organic light-emitting diodes (OLEDs) and solar cells.
作用機序
The mechanism of action of Thiadicarbocyanine involves its ability to absorb light and undergo photoinduced electron transfer processes. This property makes it useful in applications such as photodynamic therapy, where it can generate reactive oxygen species to induce cell death in targeted tissues. The molecular targets and pathways involved include cellular components such as membranes and proteins, which are affected by the reactive oxygen species generated during the photodynamic process.
類似化合物との比較
Similar Compounds
Trimethylsulfoxonium iodide: Another sulfoxonium salt used in organic synthesis.
Zoledronic acid: A bisphosphonate used in the treatment of bone diseases.
Tranexamic acid: An antifibrinolytic agent used to reduce bleeding.
Uniqueness
Thiadicarbocyanine is unique due to its strong absorption in the visible spectrum and its ability to undergo photoinduced electron transfer processes. This makes it particularly useful in applications such as biological imaging and photodynamic therapy, where other similar compounds may not be as effective.
特性
IUPAC Name |
potassium;benzyl(trifluoro)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3.K/c9-8(10,11)6-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHDAVWURFVTQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC=CC=C1)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](CC1=CC=CC=C1)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
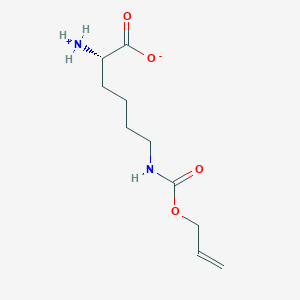
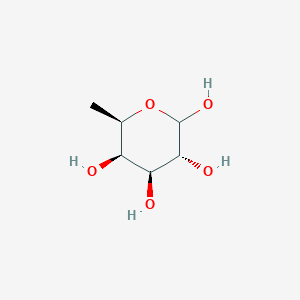

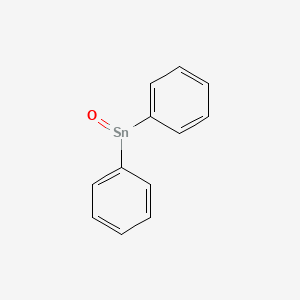
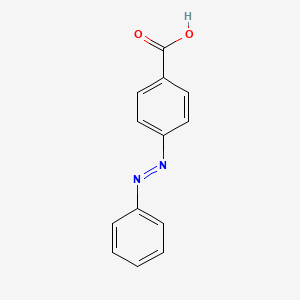
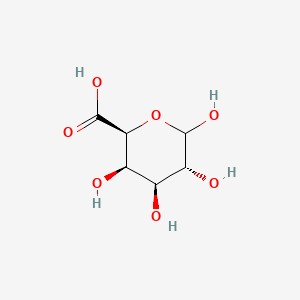

![2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate](/img/structure/B7802393.png)

